molecular formula C8H16 B084167 trans-3-Octene CAS No. 14919-01-8

trans-3-Octene

Cat. No. B084167
CAS RN: 14919-01-8
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of trans-3-Octene and related compounds can involve various methods, including the dehydration of alcohols, Wittig reactions, or through the manipulation of polyene structures. A detailed understanding of such synthesis is crucial for applications in material science, polymer chemistry, and organic synthesis.

Molecular Structure Analysis

The molecular structure of trans-3-Octene, like that of trans,trans-1,3,5,7-octatetraene, reveals interesting aspects of bond lengths and angles due to the presence of double bonds. These structures have been studied using techniques such as X-ray diffraction, showing that the carbon skeleton can be planar to within experimental error, with specific bond lengths and angles that are characteristic of polyene and alkene molecules (Baughman, Kohler, Levy, & Spangler, 1985).

Scientific Research Applications

  • Fuel Combustion and Emissions : A study explored the impact of the molecular structure of fuels, including trans-3-Octene, on diesel combustion and emissions. It was found that the position and arrangement of the double bond within an alkene molecule like trans-3-Octene significantly affect combustion and emissions in diesel engines (Hellier et al., 2013).

  • Oligomerization Processes : Research on the oligomerization of 1-butene to produce linear octenes, including trans-3-Octene, revealed that carbon-supported cobalt oxide catalysts can be effective. This process is significant in producing linear octenes for various industrial applications (Xu et al., 2016).

  • Polymerization and Catalysis : Studies have examined the chain-walking polymerization of linear internal alkenes, including trans-3-Octene, using specific catalysts. This has implications for producing polymers with desired properties (Wang et al., 2018).

  • Chemical Kinetics in High-Temperature Environments : The oxidation behavior of various alkenes, including trans-3-Octene, was investigated under high pressure and temperature. This research is relevant for understanding the chemical kinetics of long esters and alkenes in combustion processes (Fridlyand et al., 2015).

  • Synthesis of Cycloalkenes : The synthesis of trans-cycloalkenes, including trans-cyclo-octene derivatives, has been explored. This has implications in various synthetic applications in organic chemistry (Whitham & Wright, 1971).

Safety And Hazards

Trans-3-Octene is highly flammable and its vapors may form explosive mixtures with air . It is also harmful if swallowed and may be fatal if it enters airways .

Future Directions

Trans-3-Octene has been used to study the effect of double bond position and chain length in a C8 alkene in oligomerization conversion . This research could lead to the development of new industrial processes and applications .

properties

IUPAC Name

(E)-oct-3-ene
Source PubChem
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YCTDZYMMFQCTEO-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
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DSSTOX Substance ID

DTXSID90872995
Record name (3E)-3-Octene
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Molecular Weight

112.21 g/mol
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Physical Description

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Octene
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Product Name

trans-3-Octene

CAS RN

14919-01-8, 592-98-3, 25377-83-7
Record name trans-3-Octene
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Record name Oct-3-ene
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Record name 3-Octene, (3E)-
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Record name trans-3-Octene
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Record name (3E)-3-Octene
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Record name Oct-3-ene
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Record name 3-OCTENE, (3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
359
Citations
FF Cleveland - The Journal of Chemical Physics, 1943 - pubs.aip.org
Raman frequencies, intensities and depolarization factors are reported for 1‐octene, cis+trans 2‐octene, trans−3‐octene, trans−4‐octene, 4‐octyne, and 1‐octyne. The experimental …
Number of citations: 48 pubs.aip.org
P Hellier, N Ladommatos, R Allan, S Filip, J Rogerson - Fuel, 2013 - Elsevier
… The longer ignition delay of trans-2-octene relative to trans-3-octene suggests a greater net reactivity of the saturated alkyl portions of the latter molecule. At constant injection and …
Number of citations: 32 www.sciencedirect.com
M Kuil, T Soltner, PWNM van Leeuwen… - Journal of the …, 2006 - ACS Publications
… example that is able to discriminate between carbon atoms C3 and C4 in trans-3-octene. … between carbon atoms C3 and C4 in trans-3-octene, and the current findings can lead to new …
Number of citations: 222 pubs.acs.org
KM McWilliams, RJ Angelici - Organometallics, 2007 - ACS Publications
… Those olefins (trans-3-hexene, trans-2-pentene, and trans-3-octene) with at least one ethyl or methyl R group give similar cis/trans ratios, whereas olefins (trans-4-octene and trans-5-…
Number of citations: 8 pubs.acs.org
JJ Allen, AR Barron - Dalton Transactions, 2011 - pubs.rsc.org
… 5 shows that while there is a small difference between cis-3-octene versus trans-3-octene for the parent H-dpa complex, this difference increases with increased steric bulk, ie, H < Mes …
Number of citations: 6 pubs.rsc.org
E Burguin - 2006 - elibrary.ru
… , trans -3-octene and trans -4-octene. The degree of isomerisation is observed to influence the distribution of mono-alkylated products formed. Trans -3-octene is … by trans -3-octene. …
Number of citations: 2 elibrary.ru
F Lanero, BM Bresolin, A Scettri, M Nogarole… - Molecules, 2022 - mdpi.com
… To identify the most abundant derivatives formed, trans-3-octene, methyl oleate, and ethyl … of the species formed in the reaction of trans-3-octene with maleic anhydride. The signals in …
Number of citations: 1 www.mdpi.com
GE Orzechowska, HT Nguyen… - The Journal of Physical …, 2005 - ACS Publications
… Pentanoic acid is produced from 1-hexene and trans-3-octene … Pentanoic acid yields from trans-3-octene are 5.0 ± 1.5 and … acids and carbonyl yields for trans-3-octene are available. …
Number of citations: 19 pubs.acs.org
J Zhang, XZ Sun, M Poliakoff, MW George - Journal of organometallic …, 2003 - Elsevier
… A series of rhodium alkenes complexes, Rh(acac)(CO)(alkene) (alkene=ethene, propene, 1-butene, 1-octene and trans-3-octene), have been characterized using IR spectroscopy. In …
Number of citations: 27 www.sciencedirect.com
Z Xu, JP Chada, D Zhao, CA Carrero, YT Kim… - ACS …, 2016 - ACS Publications
… /trans-3-octene and cis/trans-2-octene can be formed via head-to-head coupling of two 1-butenes. cis/trans-4-Octene can then be formed by double-bond shift from cis/trans-3-octene. …
Number of citations: 34 pubs.acs.org

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